molecular formula C19H27BN2O3 B8266465 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Cat. No.: B8266465
M. Wt: 342.2 g/mol
InChI Key: FLAPYFMWSZXQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a tetrahydropyran ring and a dioxaborolane group attached to an indazole core. The presence of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

    Attachment of the Dioxaborolane Group: The dioxaborolane group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: This compound is unique due to the presence of both tetrahydropyran and dioxaborolane groups.

    2-(Tetrahydro-2H-pyran-2-YL)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-indazole: Lacks the methyl group at the 6-position.

    6-Methyl-2-(tetrahydro-2H-pyran-2-YL)-2H-indazole: Lacks the dioxaborolane group.

Uniqueness

The presence of both tetrahydropyran and dioxaborolane groups in this compound imparts unique chemical properties, making it more versatile for various applications compared to similar compounds that lack one or both of these groups.

Properties

IUPAC Name

6-methyl-2-(oxan-2-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O3/c1-13-9-10-14-12-22(15-8-6-7-11-23-15)21-17(14)16(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,15H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPYFMWSZXQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CN(N=C23)C4CCCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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